molecular formula C9H9N3OS B11178120 N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B11178120
M. Wt: 207.25 g/mol
InChI Key: CVCXAQNUFJOXDD-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound contributes to its potential biological and pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H9N3OS/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9/h1-3,6H,4-5H2,(H,11,12,13)

InChI Key

CVCXAQNUFJOXDD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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